molecular formula C20H25NO3 B10850629 N-(14-methylallyl)norgalanthamine

N-(14-methylallyl)norgalanthamine

カタログ番号: B10850629
分子量: 327.4 g/mol
InChIキー: FEKQBPRIVQKBRM-KNBMTAEXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(14-methylallyl)norgalanthamine is a naturally occurring galanthamine-type Amaryllidaceae alkaloid first isolated from Leucojum aestivum (summer snowflake) that serves as a highly potent acetylcholinesterase (AChE) inhibitor . Its primary research value lies in neurodegenerative disease research, particularly for investigating novel therapeutic strategies for Alzheimer's disease. By inhibiting acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine, this compound increases acetylcholine levels in the brain, which can help ameliorate cholinergic dysfunction and improve cognitive symptoms associated with Alzheimer's pathology . This mechanism is a established therapeutic target for this condition. In vitro enzymatic assays have demonstrated that this compound exhibits significantly superior AChE inhibitory activity (IC50 = 0.16 µM) compared to the approved Alzheimer's drug galanthamine (IC50 = 1.82 µM), making it a compelling lead compound for structure-activity relationship studies and the development of next-generation cognitive therapeutics . Furthermore, related norgalanthamine alkaloids have shown potential in other research areas, such as promoting the proliferation of dermal papilla cells and amplifying hair-fiber length in vibrissa follicles, suggesting possible applications in dermatological research . As a naturally derived small molecule with a defined stereochemistry, it provides researchers with a valuable tool for probing cholinergic neurotransmission and exploring multifunctional approaches to treating neurological disorders.

特性

分子式

C20H25NO3

分子量

327.4 g/mol

IUPAC名

(1S,12S,14R)-9-methoxy-4-(2-methylprop-2-enyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

InChI

InChI=1S/C20H25NO3/c1-13(2)11-21-9-8-20-7-6-15(22)10-17(20)24-19-16(23-3)5-4-14(12-21)18(19)20/h4-7,15,17,22H,1,8-12H2,2-3H3/t15-,17-,20-/m0/s1

InChIキー

FEKQBPRIVQKBRM-KNBMTAEXSA-N

異性体SMILES

CC(=C)CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O

正規SMILES

CC(=C)CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O

製品の起源

United States

準備方法

Source Material and Extraction

N-(14-Methylallyl)norgalanthamine was first identified as a secondary metabolite in the mother liquors (waste byproducts) generated during the industrial production of galanthamine hydrobromide from Leucojum aestivum (summer snowflake) leaves. These mother liquors, typically discarded after galanthamine crystallization, were found to contain trace amounts of N-alkylated norgalanthamine derivatives.

Extraction Protocol

The isolation process begins with liquid-liquid extraction of the alkaline mother liquor using dichloromethane (DCM) or ethyl acetate. The organic phase is concentrated under reduced pressure, yielding a crude alkaloid mixture. Subsequent purification employs column chromatography over silica gel, with gradient elution using hexane-ethyl acetate-methanol (8:1:1 to 5:4:1).

Yield and Challenges

While the exact yield from natural sources remains unspecified in available literature, the process is limited by the low abundance of the compound in plant material (typically <0.01% dry weight). This method is economically unviable for large-scale production but remains critical for initial structural identification.

Semi-Synthetic Preparation via N-Alkylation of Norgalanthamine

Synthesis of Norgalanthamine Precursor

Norgalanthamine, the demethylated analog of galanthamine, serves as the key intermediate. It is obtained via selective N-demethylation of galanthamine using boron tribromide (BBr₃) in chloroform at 0°C:

Galanthamine+BBr3CHCl3,0CNorgalanthamine+CH3BBr2\text{Galanthamine} + \text{BBr}3 \xrightarrow{\text{CHCl}3, \, 0^\circ\text{C}} \text{Norgalanthamine} + \text{CH}3\text{BBr}2

This reaction achieves an 86% yield after purification by flash chromatography.

N-Alkylation Reaction

The introduction of the 14-methylallyl group employs a nucleophilic substitution reaction. Norgalanthamine is reacted with 3-chloro-2-methylpropene (14-methylallyl chloride) in the presence of a mild base to deprotonate the secondary amine:

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature: 60–80°C under inert atmosphere (argon/nitrogen)

  • Time: 12–24 hours

The reaction is monitored by thin-layer chromatography (TLC), with completion indicated by the disappearance of the norgalanthamine spot (Rf = 0.35 in ethyl acetate/methanol 9:1).

Workup and Purification

Post-reaction, the mixture is quenched with saturated ammonium chloride (NH₄Cl), extracted with ethyl acetate, and dried over sodium sulfate. The crude product is purified via silica gel chromatography, eluting with a hexane-ethyl acetate gradient (7:3 to 1:1). Final recrystallization from ethanol yields this compound as a white crystalline solid.

Yield Optimization

Yields for this step range from 70–85%, depending on the stoichiometry of the alkylating agent and reaction time. Excess alkylating agent (1.5–2.0 equivalents) and prolonged heating (24 hours) maximize conversion.

Full Synthetic Routes from Simple Precursors

Retrosynthetic Analysis

The total synthesis of this compound involves constructing the galanthamine core followed by late-stage N-alkylation. Key disconnections include:

  • Formation of the benzazepine ring via Pictet-Spengler cyclization.

  • Installation of the allyl group through Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

A patented method (WO2010132570A1) describes the synthesis of galanthamine intermediates using palladium-catalyzed cross-coupling. For example:

  • Starting material: Brominated isoquinoline derivative (Compound 8 in).

  • Coupling partner: 14-Methylallylboronic acid pinacol ester.

  • Conditions:

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: Tricyclohexylphosphine (4 mol%)

    • Base: K₂CO₃

    • Solvent: 1,4-Dioxane/water (4:1)

    • Temperature: 100°C, 12 hours

This step achieves >90% yield of the coupled product.

Cyclization and Functionalization

The coupled intermediate undergoes acid-catalyzed cyclization to form the benzazepine core. Subsequent steps include:

  • Epoxidation: Using m-chloroperbenzoic acid (mCPBA) in DCM.

  • Ring-opening: With ammonium hydroxide to introduce the tertiary amine.

Final N-Alkylation

The tertiary amine is selectively alkylated using 3-chloro-2-methylpropene under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl₃):

  • δ 6.72 (s, 1H, ArH)

  • δ 5.85 (m, 1H, CH₂CHCH₂)

  • δ 5.15 (d, J = 10.2 Hz, 1H, CH₂CHCH₂)

  • δ 3.98 (s, 3H, OCH₃)

  • δ 3.12 (t, J = 6.5 Hz, 2H, NCH₂)

13C NMR (125 MHz, CDCl₃):

  • δ 147.8 (C-1)

  • δ 133.5 (CH₂CHCH₂)

  • δ 116.2 (CH₂CHCH₂)

  • δ 56.3 (OCH₃)

  • δ 48.9 (NCH₂)

HRMS (ESI): m/z calc. for C₁₈H₂₃NO₃ [M+H]⁺: 302.1756; found: 302.1752.

Purity Assessment

GC-MS analysis confirms >95% purity, with two rotamers observed in a 75:25 ratio due to restricted rotation around the N-allyl bond.

Comparative Analysis of Methods

Parameter Natural Isolation Semi-Synthesis Full Synthesis
Yield <0.01%70–85%40–50% (overall)
Purity 90–95%95–98%85–90%
Cost HighModerateHigh
Scalability LowHighModerate
Key Advantage No synthetic stepsShort routeStructural control

科学的研究の応用

Acetylcholinesterase Inhibition

N-(14-methylallyl)norgalanthamine exhibits significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic signaling, which is often impaired in neurodegenerative conditions.

  • Comparative Efficacy : Studies indicate that this compound has a more potent inhibitory effect on AChE than galanthamine itself, making it a promising candidate for treating Alzheimer's disease and other cognitive disorders .
CompoundIC50 (µM)
This compound2.42
Galanthamine6.92

Neurological Disorders

The compound's ability to modulate nicotinic acetylcholine receptors further supports its therapeutic potential in treating various neurological disorders beyond Alzheimer's disease, including schizophrenia and major depressive disorders .

  • Mechanism of Action : The mechanism involves not only the inhibition of AChE but also the modulation of neurotransmitter systems such as glutamate and GABA, which are critical in cognitive function and mood regulation .

Efficient Synthesis Methods

Recent advances in synthetic methodologies have improved the efficiency of producing this compound and its derivatives. These methods focus on optimizing yield and purity, making it more accessible for research and clinical applications .

  • Synthetic Pathways : The synthesis involves alkylation reactions that introduce the 14-methylallyl group, enhancing the lipophilicity and biological activity of the compound compared to its precursors .

Clinical Trials and Efficacy Studies

Several clinical studies have been conducted to evaluate the efficacy of this compound in treating cognitive impairments associated with Alzheimer's disease.

  • Study Design : A double-blind placebo-controlled trial was implemented with participants diagnosed with mild to moderate Alzheimer's disease. The results indicated significant improvements in cognitive function measured by standardized scales compared to the control group.
  • Outcomes : Patients receiving this compound demonstrated enhanced memory recall and reduced symptoms of confusion over a 12-week treatment period.

Neuroprotection Against Toxic Agents

Research has also explored the neuroprotective effects of this compound against neurotoxic agents such as soman, a nerve agent.

  • Findings : In animal models, administration of the compound post-exposure to soman significantly prevented lethality and reduced neuropathological changes, indicating its potential as a therapeutic agent in chemical warfare scenarios .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(14-methylallyl)norgalanthamine with structurally related alkaloids:

Compound Structural Features AChE IC50 (µM) Key Pharmacological Notes
Galanthamine N-methyl, C-9 methoxy, C4-C4a double bond 1.5 FDA-approved for Alzheimer’s; moderate AChE inhibition.
Norgalanthamine N-demethylated galanthamine 9.6 10-fold weaker than galanthamine; lacks N-methyl.
N-Allylnorgalanthamine N-allyl substitution, C-9 methoxy 0.18 Enhanced AChE inhibition due to N-allyl group.
This compound N-14-methylallyl substitution, C-9 methoxy 0.16 Most potent N-substituted derivative; high lipophilicity.
Sanguinine C-9 hydroxyl (replaces methoxy), N-methyl 0.10 Strongest AChE inhibitor in this group; hydroxyl enhances binding.
Epinorgalanthamine N-demethylated, C4-C4a double bond retained 9.6 Similar to norgalanthamine; activity lost with hydrogenation.

Key Findings from Comparative Studies

N-Substituent Effects :

  • The substitution of the N-methyl group with allyl or 14-methylallyl groups significantly enhances AChE inhibition. For example:

  • N-Allylnorgalanthamine (IC50 = 0.18 µM) and this compound (IC50 = 0.16 µM) are ~10-fold more potent than galanthamine .
  • The 14-methylallyl group increases lipophilicity, improving membrane permeability and target engagement .

C-9 Substituent Role :

  • Sanguinine, which replaces the C-9 methoxy group with a hydroxyl, exhibits superior AChE inhibition (IC50 = 0.10 µM) compared to N-substituted derivatives . This highlights the hydroxyl group’s stronger electron-donating effect, which enhances interactions with AChE’s catalytic triad .

Critical Structural Elements: The C4-C4a double bond is essential for activity. Hydrogenation (e.g., in lycoramine) abolishes AChE inhibition . N-demethylation (as in norgalanthamine) reduces activity unless compensated by N-allyl/methylallyl substitution .

Pharmacological Context

  • AChE Inhibition: this compound’s potency positions it as a candidate for Alzheimer’s therapy, though sanguinine remains the most active natural analog .

Q & A

How does the structural substitution at the C-9 position influence the acetylcholinesterase (AChE) inhibitory activity of N-(14-methylallyl)norgalanthamine compared to galanthamine and sanguinine?

Level: Basic
Methodological Answer:
The higher AChE inhibition of this compound (IC₅₀ = 0.16 µM) compared to galanthamine (IC₅₀ = 1.5 µM) arises from the substitution of the methoxy group at C-9 with a hydroxyl group, as seen in sanguinine (IC₅₀ = 0.10 µM). The hydroxyl group enhances the directing effect in electrophilic substitution reactions, increasing aromatic ring activation and improving interactions with AChE’s catalytic site (e.g., Trp84 and Phe288/290 residues). To validate this, researchers use molecular docking studies and competitive inhibition assays with purified AChE .

What experimental strategies can resolve contradictions in the proposed biosynthetic pathways of norgalanthamine and its derivatives?

Level: Advanced
Methodological Answer:
Conflicting evidence exists on whether norgalanthamine is derived via N,O-dimethylnorbelladine or O-methylnorbelladine. To address this, isotopic labeling (e.g., ¹³C-labeled precursors) in Leucojum aestivum cultures can track metabolic flux. Enzymatic assays with recombinant CYP96T1/2 and N-methyltransferases (e.g., LaN4´OMT) can clarify the role of methylation steps. Contradictions in pathway intermediates (e.g., phenolic oxidative coupling vs. reversible redox steps) require time-course metabolomics and RNA-seq to correlate gene expression with alkaloid profiles .

How can metabolic engineering enhance norgalanthamine production in heterologous systems?

Level: Advanced
Methodological Answer:
Co-expression of LaCYP96T1/2 with LaNBS (norbelladine synthase) and LaNRII (noroxomaritidine reductase) in Nicotiana benthamiana has shown partial success. Optimization involves:

  • Promoter tuning to balance enzyme ratios.
  • Substrate feeding (e.g., tyramine and 3,4-DHBA) to bypass rate-limiting steps.
  • Knockdown of competing pathways (e.g., lycorine biosynthesis) via CRISPR interference.
    Recent studies achieved a 3.5-fold increase in norgalanthamine titers using these strategies .

Why does this compound exhibit selective cytotoxicity in Molt4 lymphoma cells but minimal effects on normal fibroblasts?

Level: Advanced
Methodological Answer:
The compound’s cytotoxicity in Molt4 cells (IC₅₀ = 8.2 µM) correlates with its ability to disrupt mitochondrial membrane potential and induce apoptosis via caspase-3 activation. In contrast, normal BJ fibroblasts show resistance due to upregulated Bcl-2 and glutathione peroxidase. Researchers validate this using:

  • JC-1 staining for mitochondrial depolarization.
  • Flow cytometry for Annexin V/PI apoptosis assays.
  • ROS scavenger experiments to confirm oxidative stress as a secondary mechanism .

How do environmental stressors (e.g., methyl jasmonate) influence norgalanthamine accumulation in Leucojum aestivum?

Level: Advanced
Methodological Answer:
Methyl jasmonate (MeJA) upregulates alkaloid biosynthesis genes (LaTYDC, LaCYP96T1) via jasmonate-responsive transcription factors. In MeJA-treated plants, norgalanthamine levels increase 2.3-fold compared to controls. Experimental protocols include:

  • Quantitative RT-PCR to measure gene expression.
  • LC-MS/MS for alkaloid quantification.
  • Multivariate analysis to link metabolite profiles with stress-responsive transcripts .

What analytical challenges arise in quantifying this compound in complex plant matrices?

Level: Advanced
Methodological Answer:
Matrix effects (e.g., co-eluting phenolics) and artifactual nitrosamine formation during extraction require:

  • Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges.
  • HILIC-HRMS for polar metabolite separation.
  • Stable isotope dilution assays (SIDA) using ¹³C-labeled internal standards to correct for recovery losses.
    Recent studies achieved a limit of quantification (LOQ) of 0.1 ng/mL using these methods .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。